An In-depth Technical Guide to the Chemical Properties of 3-Butoxy-4-chloro-2-fluorophenylboronic acid
An In-depth Technical Guide to the Chemical Properties of 3-Butoxy-4-chloro-2-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxy-4-chloro-2-fluorophenylboronic acid is a substituted arylboronic acid of significant interest in modern organic synthesis. Its multifaceted structure, featuring a reactive boronic acid moiety alongside chloro, fluoro, and butoxy substituents on the phenyl ring, makes it a valuable building block for the construction of complex organic molecules. Phenylboronic acids are particularly renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known chemical properties, reactivity, and synthetic applications of 3-Butoxy-4-chloro-2-fluorophenylboronic acid, with a focus on its role in drug discovery and development.
Core Chemical Properties
While specific experimental data for 3-Butoxy-4-chloro-2-fluorophenylboronic acid is not extensively documented in publicly available literature, its fundamental properties can be summarized. The presence of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (butoxy) influences the electronic nature of the aromatic ring and the reactivity of the boronic acid.
| Property | Value | Source |
| CAS Number | 1256346-25-4 | [1] |
| Molecular Formula | C10H13BClFO3 | [1] |
| Molecular Weight | 246.47 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge of arylboronic acids |
| Solubility | Soluble in many organic solvents (e.g., THF, dioxane, ethanol) | General knowledge of arylboronic acids |
| pKa | Not experimentally determined for this compound. Arylboronic acids typically have pKa values in the range of 8-10. | General knowledge of arylboronic acids |
Reactivity and Synthetic Applications
The primary utility of 3-Butoxy-4-chloro-2-fluorophenylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the boronic acid-bearing carbon and an electrophilic carbon, typically from an aryl, vinyl, or alkyl halide or triflate. The substituents on the phenyl ring of 3-Butoxy-4-chloro-2-fluorophenylboronic acid can modulate the reaction kinetics and the properties of the resulting biaryl product.
The general catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst.
Experimental Protocols
While a specific, validated protocol for 3-Butoxy-4-chloro-2-fluorophenylboronic acid is not available, a general procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Researchers should optimize these conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
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Reaction Setup:
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To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), 3-Butoxy-4-chloro-2-fluorophenylboronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
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Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃, SPhos, or XPhos).
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Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, THF/water).
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Reaction Execution:
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Stir the reaction mixture at the desired temperature (typically ranging from room temperature to reflux) for the required time (monitored by TLC, GC, or LC-MS).
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Work-up:
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Cool the reaction mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
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Separate the organic layer, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the desired biaryl compound.
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Safety and Handling
As with all boronic acids, 3-Butoxy-4-chloro-2-fluorophenylboronic acid should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Boronic acids are known to cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Butoxy-4-chloro-2-fluorophenylboronic acid is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex biaryl structures. While specific experimental data for this compound is limited, its reactivity can be predicted based on the well-established principles of boronic acid chemistry. Further research into the specific properties and applications of this compound is warranted to fully explore its synthetic potential.
